molecular formula C10H6Br2O2 B1303316 3,4-dibromo-5-phenyl-2(5H)-furanone CAS No. 72857-86-4

3,4-dibromo-5-phenyl-2(5H)-furanone

Cat. No. B1303316
CAS RN: 72857-86-4
M. Wt: 317.96 g/mol
InChI Key: NLXXYDCGRMDFBB-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-phenyl-2(5H)-furanone is a five-membered heterocyclic compound that is part of the broader class of 3(2H)-furanones. These compounds are of significant synthetic and biological importance and serve as precursors for various chemical syntheses and potential applications in bio-analytical fields .

Synthesis Analysis

The synthesis of 3,4-dibromo-5-phenyl-2(5H)-furanone and its derivatives typically involves palladium-catalyzed cross-coupling reactions. For instance, a precursor to cytotoxic furanone derivatives was prepared from 3,4-dibromo-2(5H)-furanone using Pd-catalyzed cross-coupling and Rh(I)-catalyzed hydrogenation . Additionally, regioselective cross-coupling with alkylboronic acids in the presence of PdCl2 and AsPh3 has been used to synthesize 4-alkyl-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone . These methods demonstrate the versatility of 3,4-dibromo-5-phenyl-2(5H)-furanone in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of furanone derivatives has been extensively studied using various techniques, including NMR and X-ray crystallography. For example, the structure and stereochemistry of (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones, derived from 3,4-dibromo-2(5H)-furanone, were unambiguously established by NMR . Additionally, single-crystal X-ray analysis has been employed to determine the molecular structure of related furanone compounds, confirming the planarity of the furan ring and the relative positions of substituents .

Chemical Reactions Analysis

3,4-Dibromo-5-phenyl-2(5H)-furanone is a versatile intermediate in various chemical reactions. It has been used to synthesize unsymmetrically disubstituted furanones, which include compounds with biological activity such as seiridin . Furthermore, the halogen atoms on the furanone ring can participate in further chemical transformations, such as the selective synthesis of arylated furanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dibromo-5-phenyl-2(5H)-furanone derivatives are influenced by their molecular structure. For instance, the photophysical properties of fluorophores based on the 3-furanone skeleton have been investigated, revealing efficient solvatochromic properties and larger excited state dipole moments compared to the ground state . The crystal structure analysis provides insights into the solid-state properties, such as the orthorhombic system and space group of related compounds . Additionally, the reactivity of the furanone ring towards nucleophilic addition and halogenation reactions is a key aspect of its chemical behavior .

Scientific Research Applications

Synthesis and Chemical Reactions

3,4-Dibromo-5-phenyl-2(5H)-furanone serves as a versatile precursor in the synthesis of various chemically significant compounds. It undergoes regioselective cross-coupling reactions with alkylboronic acids in the presence of palladium catalysts to produce 4-alkyl-3-bromo-2(5H)-furanones. These compounds are further utilized to synthesize unsymmetrically substituted 3,4-dialkyl-2(5H)-furanones, including naturally occurring compounds like seiridin (Bellina, Anselmi, & Rossi, 2001). Additionally, 3,4-dibromo-5-phenyl-2(5H)-furanone is used in selective synthesis processes to create (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones, showcasing its role in generating compounds with potential biological activities (Bellina, Anselmi, Viel, Mannina, & Rossi, 2001).

Antitumor Activities

Novel 2(5H)-furanone derivatives containing dithiocarbamate, prepared from 3,4-dibromo-5-phenyl-2(5H)-furanone, have shown promising in vitro antitumor activities. This highlights the potential of such derivatives in cancer research and therapy (Li Tian-ca, 2014).

Cytotoxic Activities

The synthesis of 4-(1-alkynyl)-substituted 2(5H)-furanones, achieved through new versions of the Pd/Cu-catalyzed Sonogashira reaction, has yielded compounds that exhibit significant cytotoxic activities against human leukemia cell lines. This underscores the potential application of 3,4-dibromo-5-phenyl-2(5H)-furanone derivatives in developing new anticancer agents (Bellina, Falchi, & Rossi, 2003).

Synthetic Applications

3,4-Dibromo-5-phenyl-2(5H)-furanone has been utilized in the formal total synthesis of nostoclides I and II, highlighting its importance in the synthesis of complex molecules with potential biological activity (Bellina & Rossi, 2002).

Fluorescent Dyes

3(2H)-Furanones, derivatives of 3,4-dibromo-5-phenyl-2(5H)-furanone, have been developed as novel fluorescent organic dyes. These compounds demonstrate efficient solvatochromic properties and have potential applications in bio-analytical chemistry for sensing and imaging purposes (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2015).

Safety And Hazards

The compound is classified under storage class code 11, which refers to combustible solids . The WGK (Water Hazard Class) is 3 . The flash point is not applicable .

properties

IUPAC Name

3,4-dibromo-2-phenyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXXYDCGRMDFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)O2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377217
Record name 3,4-dibromo-5-phenyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dibromo-5-phenyl-2(5H)-furanone

CAS RN

72857-86-4
Record name 3,4-Dibromo-5-phenylfuran-2(5H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72857-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-dibromo-5-phenyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
FW MERCER - 1979 - search.proquest.com
INFORMATION TO USERSThis was produced from a copy of a document sent to us for microfilming. While the most advanced technological means to photograph and reproduce this …

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